3-[(Dimethylamino)methyl]-5-fluorobenzonitrile
CAS No.:
Cat. No.: VC17643315
Molecular Formula: C10H11FN2
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile -](/images/structure/VC17643315.png)
Specification
Molecular Formula | C10H11FN2 |
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Molecular Weight | 178.21 g/mol |
IUPAC Name | 3-[(dimethylamino)methyl]-5-fluorobenzonitrile |
Standard InChI | InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3 |
Standard InChI Key | OAVZLUGFSDLKIJ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1=CC(=CC(=C1)F)C#N |
Introduction
Structural and Functional Analysis
Core Structural Features
The benzonitrile scaffold is a common pharmacophore in medicinal chemistry due to its electron-withdrawing nitrile group, which enhances binding interactions with biological targets . Substitution patterns significantly influence physicochemical properties:
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Fluorine at the 5-position: Introduces electronegativity and metabolic stability, as seen in 3-chloro-5-fluorobenzonitrile (PubChem CID: 327056-73-5) .
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Dimethylaminomethyl group at the 3-position: Provides basicity and solubility modulation, analogous to the role of dimethylamino groups in azure B cation (PubChem CID: 68276) .
Hypothetical Physicochemical Properties
Synthetic Pathways
Retrosynthetic Considerations
While no direct synthesis of 3-[(dimethylamino)methyl]-5-fluorobenzonitrile is documented, plausible routes can be extrapolated from related methodologies:
Route 1: Mannich Reaction on 5-Fluorobenzonitrile
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Substrate Preparation: 5-Fluorobenzonitrile serves as the starting material.
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Mannich Reaction: React with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.
Key Challenges: Regioselectivity at the meta-position may require directing groups or catalysts.
Route 2: Cyanation of a Prefunctionalized Benzene Derivative
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